

2-Methyldecanal: A Comprehensive Safety and Hazards Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyldecanal**

Cat. No.: **B1664147**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety and hazards assessment of **2-Methyldecanal** (CAS No. 19009-56-4), a fragrance ingredient used in various consumer products. This document synthesizes available toxicological data, outlines experimental methodologies for key safety endpoints, and presents quantitative data in a structured format. The assessment covers acute toxicity, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive and developmental toxicity. Due to data gaps for certain endpoints, a read-across approach to the structurally similar substance 2-methylundecanal has been utilized, in line with assessments by the Research Institute for Fragrance Materials (RIFM). This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling and use of **2-Methyldecanal**.

Chemical and Physical Properties

2-Methyldecanal is a colorless liquid with a characteristic aldehydic, citrus-peel-like odor.^{[1][2]} ^[3] It is practically insoluble in water but soluble in organic solvents such as alcohol and oils.^[1] ^{[2][4]}

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[1] [4]
Molecular Weight	170.29 g/mol	[1] [5]
CAS Number	19009-56-4	[1] [4] [5]
Boiling Point	229.96°C (estimate)	[1] [2]
Melting Point	-2°C (estimate)	[1] [2]
Density	0.8374 g/cm ³ (estimate)	[1] [2]
Vapor Pressure	8.24 Pa at 25°C	[1] [2]
LogP	4.5 at 35°C	[1]
Water Solubility	16 mg/L at 20°C	[1]

Toxicological Hazard Assessment

This section details the toxicological profile of **2-Methyldecanal**, incorporating data from direct studies and read-across analyses.

Acute Toxicity

The acute toxicity of **2-Methyldecanal** via oral and dermal routes is low.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5 g/kg	[1]
LD ₅₀	Rabbit	Dermal	> 5 g/kg	[1]

Data Gap: No studies on the acute inhalation toxicity of **2-Methyldecanal** were identified. However, inhalation of high concentrations of aliphatic aldehydes, in general, can cause irritation to the respiratory tract.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Skin Irritation and Sensitization

Skin Irritation: **2-Methyldecanal** is classified as a skin irritant.[\[1\]](#) Aliphatic aldehydes can cause skin irritation, characterized by redness, itching, and swelling.[\[7\]\[8\]\[9\]](#)

Skin Sensitization: **2-Methyldecanal** is considered a weak skin sensitizer.[\[10\]](#) A weight of evidence approach, including data from a Local Lymph Node Assay (LLNA), has established a No Expected Sensitization Induction Level (NESIL) of 5900 µg/cm².[\[10\]](#)

Genotoxicity

Based on available data, **2-Methyldecanal** is not considered to have genotoxic potential.[\[10\]](#)

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium & E. coli	With and without S9	Negative	[10]
BlueScreen Assay	Human lymphoblastoid TK6 cells	With and without S9	Negative for genotoxicity, positive for cytotoxicity without S9	[10][11]
in vitro Micronucleus Test	(Read-across from 2-methyloctanal)	Non-clastogenic	[10][11]	

Repeated Dose Toxicity

There are no repeated dose toxicity data available for **2-Methyldecanal**.[\[10\]\[11\]](#) A read-across to 2-methylundecanal (CAS No. 110-41-8) has been used to assess this endpoint.[\[2\]\[10\]](#)

Study Type	Species	Route	NOAEL	Read-across Substance	Reference
90-day study (OECD 408)	Wistar Han Rat	Oral (diet)	1046 mg/kg/day	2-Methylundecanal	[2] [10]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data are available for **2-Methyldecanal**.[\[10\]](#) Data from read-across to 2-methylundecanal are used for this assessment.[\[2\]](#)[\[10\]](#)

Study Type	Species	Route	NOAEL	Read-across Substance	Reference
Prenatal Developmental Toxicity (OECD 414)	Wistar Han Rat	Oral (diet)	1350 mg/kg/day (Developmental)	2-Methylundecanal	[1] [2]
Reproduction /Developmental Toxicity Screening (OECD 421)	Wistar Han Rat	Oral (diet)	991 mg/kg/day (Fertility)	2-Methylundecanal	[1]

Eye Irritation

Data Gap: No specific eye irritation studies for **2-Methyldecanal** were identified. However, as a skin irritant and based on the properties of other aliphatic aldehydes, it may cause eye irritation upon direct contact.[\[7\]](#)[\[9\]](#)

Experimental Protocols

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

- Principle: This assay evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Methodology:
 - Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect both frameshift and base-pair substitution mutations.[\[12\]](#)[\[15\]](#)
 - Test Conditions: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Procedure: The test substance, at a range of concentrations, is incubated with the bacterial strains and the S9 mix (or buffer) and then plated on minimal agar medium.[\[13\]](#)
 - Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.[\[14\]](#)

Skin Sensitization: Murine Local Lymph Node Assay (LLNA, OECD 429)

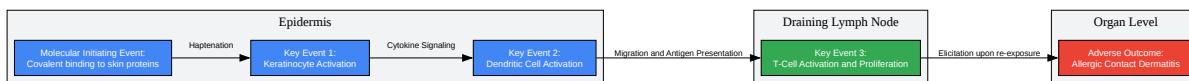
- Principle: The LLNA assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Methodology:
 - Animals: Typically, female CBA/J mice are used.[\[17\]](#)
 - Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.[\[17\]](#) A positive control (e.g., hexyl cinnamaldehyde) and a vehicle control are run in parallel.[\[20\]](#)

- Endpoint Measurement: On day 6, mice are injected intravenously with ^3H -methyl thymidine. After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured by β -scintillation counting.[16][19]
- Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean radioactive incorporation of the test group by that of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 .[16][18][19]

Repeated Dose Toxicity (Read-across): 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.[9][21][22][23]
- Methodology:
 - Animals: Typically, rats are used, with at least 10 males and 10 females per group.[21][22]
 - Dosing: The test substance is administered daily via the diet, drinking water, or gavage at a minimum of three dose levels, plus a control group.[21][22]
 - Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[21]
 - Endpoint Analysis: At the end of the study, hematology, clinical biochemistry, and a full necropsy are performed. Organs are weighed, and histopathological examinations are conducted on a comprehensive set of tissues.[21] The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[12]

Reproductive and Developmental Toxicity (Read-across): Prenatal Developmental Toxicity Study (OECD 414) and Reproduction/Developmental Toxicity Screening Test (OECD 421)


- Principle: These studies are designed to evaluate the potential adverse effects of a substance on the pregnant female, embryo-fetal development, and reproductive

performance.

- Methodology (OECD 414):
 - Animals: Pregnant female rats or rabbits are used.
 - Dosing: The test substance is administered daily, typically from implantation to the day before cesarean section.
 - Endpoints: Maternal clinical signs, body weight, and food consumption are monitored. At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Methodology (OECD 421):
 - Animals: Male and female rats are used.
 - Dosing: Males are dosed for a period before mating, and females are dosed throughout the study (before mating, during mating, gestation, and lactation).
 - Endpoints: Mating performance, fertility, gestation length, and parturition are assessed. Offspring are examined for viability, growth, and development. Reproductive organs of the parents are examined histopathologically.

Visualization of Key Pathways and Workflows Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the skin sensitization AOP, which provides a framework for understanding how a chemical can lead to allergic contact dermatitis.

[Click to download full resolution via product page](#)

Figure 1: Skin Sensitization Adverse Outcome Pathway.

General Aldehyde Toxicity Pathway

This diagram outlines a generalized pathway for aldehyde-induced cellular toxicity, focusing on the generation of reactive oxygen species (ROS) and subsequent cellular responses.

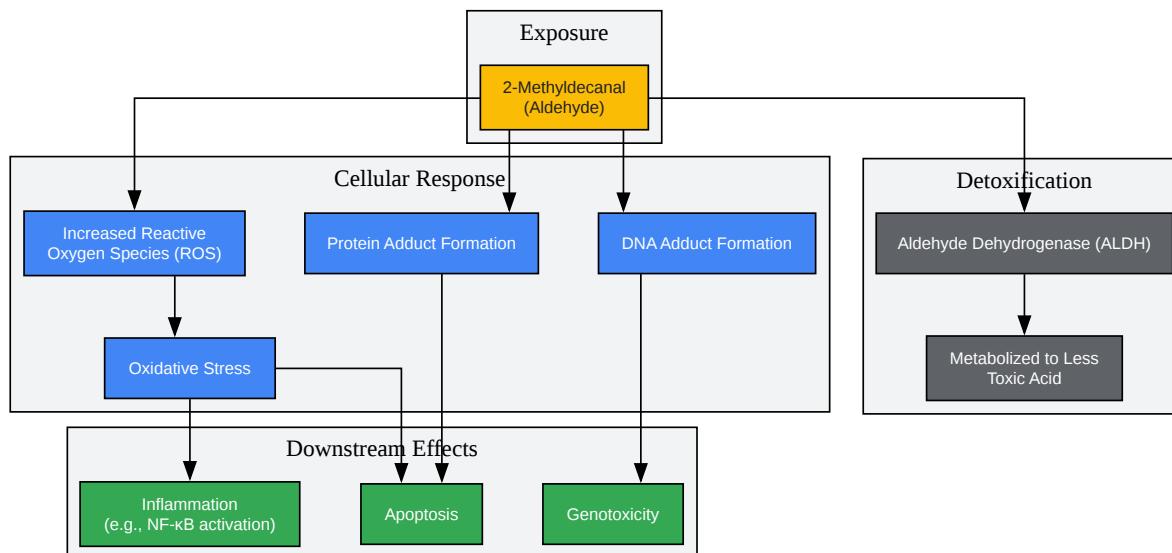

[Click to download full resolution via product page](#)

Figure 2: Generalized Aldehyde Toxicity Pathway.

Conclusion

2-Methyldecanal has a low order of acute toxicity via the oral and dermal routes. It is a skin irritant and a weak skin sensitizer. The available data indicate that it is not genotoxic. Due to the absence of data for repeated dose and reproductive toxicity, a read-across to the

structurally similar substance 2-methylundecanal is used. Based on this read-across, high No-Observed-Adverse-Effect-Levels have been established for these endpoints. Data gaps remain for inhalation toxicity and eye irritation. Based on the available information, **2-Methyldecanal** is considered safe for its intended use in fragrance applications when used within established concentration limits that account for its skin sensitization potential. Standard industrial hygiene practices should be followed to minimize dermal and inhalation exposure. Further testing would be required to fill the existing data gaps for a more complete hazard characterization, particularly for applications where inhalation or eye contact are more likely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf ncbi.nlm.nih.gov
- 5. mdpi.com [mdpi.com]
- 6. Document Display (PURL) | NSCEP | US EPA nepis.epa.gov
- 7. mmsl.cz [mmsl.cz]
- 8. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed pubmed.ncbi.nlm.nih.gov
- 9. getcurex.com [getcurex.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialliconsulting.com [scialliconsulting.com]
- 13. cot.food.gov.uk [cot.food.gov.uk]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. researchgate.net [researchgate.net]
- 18. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of skin irritation and molecular responses in rat skin exposed to nonane, dodecane and tetradecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fsc.go.jp [fsc.go.jp]
- 21. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8 [thegoodscentscompany.com]
- 22. Understanding skin absorption of common aldehyde vapours from exposure during hazardous material incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [2-Methyldecanal: A Comprehensive Safety and Hazards Assessment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664147#2-methyldecanal-safety-and-hazards-assessment>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com